molecular formula C12H13ClFN3O B6322694 3-(3-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride, 90% CAS No. 871127-26-3

3-(3-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride, 90%

Cat. No. B6322694
CAS RN: 871127-26-3
M. Wt: 269.70 g/mol
InChI Key: MDBFJGFKYSIGEZ-UHFFFAOYSA-N
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Description

The compound “3-(3-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a fluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The 1,2,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific locations of the atoms within them. The presence of the fluorine atom could introduce interesting electronic effects due to its high electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The pyrrolidine ring might undergo reactions typical of amines, while the fluorophenyl group might participate in reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the fluorine atom could affect the compound’s polarity and solubility .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and biological activity. It could be of interest in various fields, including medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

3-(3-fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O.ClH/c13-9-4-1-3-8(7-9)11-15-12(17-16-11)10-5-2-6-14-10;/h1,3-4,7,10,14H,2,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBFJGFKYSIGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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